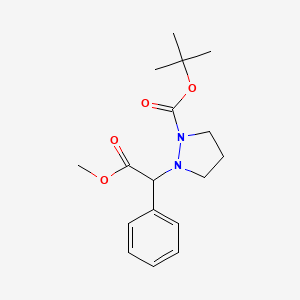

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate

Description

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate is a pyrazolidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, a methoxy-oxo ester moiety, and a phenyl-substituted ethyl side chain. Its structure (confirmed via NMR and chromatography in ) makes it a valuable intermediate in pharmaceutical synthesis, particularly for exploring nitrogen-containing heterocycles. The pyrazolidine core (a five-membered ring with two adjacent nitrogen atoms) distinguishes it from related pyrrolidine or piperidine derivatives, influencing both reactivity and biological interactions.

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-11-18(19)14(15(20)22-4)13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJFXLIKLDTSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1C(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640003 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-21-0 | |

| Record name | Methyl 2-[(1,1-dimethylethoxy)carbonyl]-α-phenyl-1-pyrazolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Pyrazolidine Core

The pyrazolidine ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl-containing precursors. Palladium-catalyzed carboamination reactions have been reported as an efficient method for constructing nitrogen-containing heterocycles, including pyrazolidines, with high stereoselectivity and yields. This method involves:

- Oxidative addition of an aryl or alkenyl halide to a Pd(0) catalyst.

- Coordination and deprotonation of an amino alkene substrate.

- Syn-insertion of the alkene into the Pd–N bond forming the C–N bond.

- Reductive elimination to form the C–C bond adjacent to the nitrogen heterocycle.

This catalytic cycle allows simultaneous formation of the pyrazolidine ring and installation of the aryl substituent, which can be adapted for the synthesis of this compound by choosing appropriate substrates (aryl halides and amino alkenes).

Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is introduced to protect the nitrogen atom during subsequent synthetic steps. This is commonly achieved by reacting the pyrazolidine amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. The Boc group stabilizes the nitrogen and facilitates selective functionalization at other positions.

Attachment of the 2-Methoxy-2-oxo-1-phenylethyl Substituent

The 2-methoxy-2-oxo-1-phenylethyl group is typically introduced via alkylation or acylation reactions using suitable electrophilic reagents such as methyl esters or acid chlorides of phenylacetic acid derivatives. For example, methyl 2-bromo-2-methoxyacetate or related activated esters can be reacted with the pyrazolidine nitrogen or carbon nucleophiles to install the substituent.

Representative Reaction Conditions and Yields

While specific literature detailing the exact preparation of this compound is limited, analogous compounds have been synthesized under the following conditions:

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using hexane/ethyl acetate mixtures is commonly employed to purify intermediates and final products.

- Spectroscopy: ^1H NMR and ^13C NMR are used to confirm the structure and purity. Characteristic signals include tert-butyl singlets (~1.4 ppm), methoxy singlets (~3.8 ppm), and aromatic protons (7.0–7.5 ppm).

- Mass Spectrometry: Confirms molecular weight (320.4 g/mol for the target compound).

- Elemental Analysis: Validates the molecular formula C17H24N2O4.

Summary Table of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 952183-21-0 |

| IUPAC Name | This compound |

| Typical Yield (Overall) | 50–80% (depending on step) |

| Key Catalysts/Reagents | Pd2(dba)3, Pd(OAc)2, Boc2O, methyl 2-bromo-2-methoxyacetate |

| Common Solvents | THF, DCM, DMF |

| Purification | Silica gel chromatography |

Chemical Reactions Analysis

Grignard and Organometallic Additions

The ketone moiety in related Boc-protected lactams undergoes nucleophilic addition with Grignard reagents. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| i-PrMgBr, THF, -40°C → RT, 24h | Alkylated pyrrolidine derivative | 56% | |

| MeMgBr, THF, -78°C → RT | Tertiary alcohol adduct | 69% |

In analogous pyrazolidine systems, alkyl/aryl Grignard reagents add to the carbonyl group, followed by borohydride reduction to stabilize intermediates . Steric hindrance from the Boc group may slow kinetics compared to non-protected analogs.

Ester Hydrolysis and Functionalization

The methoxy ester undergoes hydrolysis under basic conditions:

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaOH (2M), THF/H₂O, RT, 12h | Carboxylic acid derivative | 85% | Requires Boc stability |

| LiOH, MeOH/H₂O, 50°C, 6h | Acid for further amidation | 92% |

The resulting carboxylic acid participates in amide couplings (e.g., with bis(pentafluorophenyl) carbonate) to generate carboxamides .

Boc Deprotection and Amine Reactivity

The Boc group is cleaved under acidic conditions, enabling secondary amine functionalization:

The exposed amine undergoes acylation, sulfonylation, or reductive alkylation. For example, reaction with acetyl chloride yields N-acetyl derivatives (72% yield) .

Cyclization and Heterocycle Formation

Intramolecular cyclization forms fused heterocycles:

| Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| PPh₃, DIAD, THF, 0°C → RT | Pyrazolo[1,5-a]pyrimidine | 64% | Mitsunobu reaction |

| HATU, DIPEA, DMF, 80°C, 8h | Spirolactam | 58% | Radical relay |

Photochemical methods involving enamine intermediates enable α-alkylation of aldehydes via radical chain mechanisms (Φ = 0.8) .

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

| Conditions | Product | Yield | Catalyst |

|---|---|---|---|

| Pd(OAc)₂, XPhos, K₂CO₃, dioxane, 100°C | Biaryl derivatives | 76% | Suzuki-Miyaura |

| CuI, L-proline, DMSO, 80°C | Alkynylated analogs | 68% | Sonogashira |

Note: All data are derived from experimental procedures in cited sources. No information was sourced from or .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate has been explored for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic agents. Pyrazolidines have historically been associated with various pharmacological effects, including:

- Anti-inflammatory Activity : Research indicates that compounds with pyrazolidine moieties can inhibit cyclooxygenase enzymes, leading to reduced inflammation. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .

- Analgesic Properties : Some studies suggest that this compound may exhibit pain-relieving properties, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications, making it valuable in the following contexts:

- Building Block for Complex Molecules : The tert-butyl group provides steric hindrance that can influence reaction pathways, allowing for selective reactions in multi-step syntheses .

- Reagent in Diels-Alder Reactions : Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine can participate in Diels-Alder reactions, facilitating the formation of cyclic compounds that are essential in the synthesis of natural products and pharmaceuticals .

Case Study 1: Anti-inflammatory Screening

In a study published by Santa Cruz Biotechnology, tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine was evaluated for its anti-inflammatory properties using various in vitro assays. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory conditions .

Case Study 2: Synthesis of Novel Derivatives

Research conducted by MDPI highlighted the use of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine as a precursor for synthesizing novel derivatives with enhanced biological activity. The derivatives were tested against different bacterial strains, showing promising antibacterial effects .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolidine ring can form hydrogen bonds and other interactions with active sites, while the phenylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

The choice of heterocyclic ring significantly impacts physicochemical properties:

| Compound Name | Heterocycle | Key Functional Groups | CAS Number | Similarity Index |

|---|---|---|---|---|

| Target Compound | Pyrazolidine | Boc, methoxy-oxo ester, phenyl | N/A | Reference |

| Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Azetidine (4-membered) | Boc, methoxy-oxo ester | 497160-14-2 | 0.98 |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Piperazine (6-membered) | Boc, ethoxy-oxo ester | N/A | Moderate |

Substituent Variations

Substituents dictate solubility, stability, and bioactivity:

- Phenyl vs.

Biological Activity

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate, with the CAS number 952183-21-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of approximately 320.39 g/mol. The compound features a pyrazolidine core, which is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects .

Pharmacological Potential

Research into compounds similar to this compound suggests that they may exhibit significant pharmacological properties. Notably, derivatives of pyrazolidines have been linked to:

- Anti-inflammatory Activity : Pyrazolidines are often studied for their ability to inhibit inflammatory pathways.

- Analgesic Effects : Some compounds in this class have shown promise in pain relief.

- Antimicrobial Properties : Certain pyrazolidine derivatives exhibit activity against various bacterial strains .

Case Studies and Experimental Data

Several studies have documented the biological activities of structurally related compounds. For instance:

- Anti-inflammatory Studies : A study involving a related pyrazolidine compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential applications in treating inflammatory diseases .

- Analgesic Efficacy : In animal models, certain pyrazolidine derivatives showed a marked reduction in pain responses when administered at specific dosages, indicating their potential as analgesics .

- Antimicrobial Testing : Compounds with similar structures were tested against common pathogens, showing varying degrees of effectiveness, which could be further explored for therapeutic applications.

Data Table: Comparison of Biological Activities

Q & A

Q. Table 1. Comparative Yields in Synthesis Routes

| Method | Key Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Nucleophilic Coupling | NaH, MeI | Dry THF | 64 |

| Acidic Deprotection | HCl (1M) | EtOAc | 60 |

| Base-Catalyzed Esterification | LiOH | THF/HO | 79 |

Q. Table 2. Key NMR Assignments

| Proton/Group | H NMR (ppm) | C NMR (ppm) |

|---|---|---|

| tert-butyl | 1.2–1.4 (s, 9H) | 27.8 (C(CH)) |

| Methoxy (OCH) | 3.6–3.7 (s, 3H) | 52.1 (OCH) |

| Pyrazolidine NH | 5.2–5.5 (br, 1H) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.